molecular formula C19H19N3O6S2 B2883010 (Z)-methyl 4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate CAS No. 865160-24-3

(Z)-methyl 4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate

Cat. No.: B2883010
CAS No.: 865160-24-3
M. Wt: 449.5
InChI Key: OJRXVUMVICUUNC-VZCXRCSSSA-N
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Description

(Z)-methyl 4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate typically involves multi-step organic reactions. The starting materials often include 2-methoxyethylamine, 6-sulfamoylbenzo[d]thiazole, and methyl 4-formylbenzoate. The key steps in the synthesis include:

    Formation of the benzo[d]thiazole ring: This is achieved by reacting 2-methoxyethylamine with a suitable precursor to form the benzo[d]thiazole core.

    Introduction of the sulfonamide group: This involves the sulfonation of the benzo[d]thiazole ring to introduce the sulfamoyl group.

    Condensation reaction: The final step involves the condensation of the benzo[d]thiazole derivative with methyl 4-formylbenzoate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfamoyl group.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential therapeutic properties. It has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines . Additionally, it may have applications in the treatment of bacterial infections due to its antibacterial properties .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as semiconductors for plastic electronics

Mechanism of Action

The mechanism of action of (Z)-methyl 4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation, leading to the suppression of cancer cell growth . The compound may also disrupt bacterial cell wall synthesis, contributing to its antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-methyl 4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 4-[[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S2/c1-27-10-9-22-15-8-7-14(30(20,25)26)11-16(15)29-19(22)21-17(23)12-3-5-13(6-4-12)18(24)28-2/h3-8,11H,9-10H2,1-2H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRXVUMVICUUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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